molecular formula C14H18BrNO3 B13708956 Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate

Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate

Cat. No.: B13708956
M. Wt: 328.20 g/mol
InChI Key: QBSVBGWNQVSUNZ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core. This structure integrates a seven-membered ring containing oxygen and nitrogen atoms, substituted with bromine at position 6, an isopropyl group at position 5, and a methyl ester at position 6. The bromine and isopropyl substituents likely influence steric and electronic characteristics, while the methyl ester group may enhance solubility or serve as a prodrug moiety for carboxylic acid activation .

Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

methyl 6-bromo-5-propan-2-yl-3,4-dihydro-2H-1,5-benzoxazepine-8-carboxylate

InChI

InChI=1S/C14H18BrNO3/c1-9(2)16-5-4-6-19-12-8-10(14(17)18-3)7-11(15)13(12)16/h7-9H,4-6H2,1-3H3

InChI Key

QBSVBGWNQVSUNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCOC2=C1C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Benzoxazepine Derivatives

General Considerations

Benzoxazepines are seven-membered heterocycles containing nitrogen and oxygen atoms, fused to a benzene ring. The synthesis of tetrahydrobenzo[b]oxazepines typically involves ring closure strategies that form the oxazepine ring either via intramolecular nucleophilic substitution or cyclization of suitable precursors bearing amino and hydroxyl functionalities.

The presence of a bromine atom at the 6-position and an isopropyl group at the 5-position requires selective functionalization steps either before or after ring formation. The methyl carboxylate at the 8-position is commonly introduced via esterification or by using carboxylate-containing starting materials.

Preparation Methods of Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b]oxazepine-8-carboxylate

Literature and Patent-Based Synthetic Route

A key patent (RU2600927C2) describes benzoxazepine derivatives with various substitutions, including bromine and alkyl groups, as PI3 kinase inhibitors. Although the patent focuses on biological activity, it provides synthetic insights applicable to the target compound.

Starting Materials
  • 6-Bromo-2-aminophenol or its derivatives as the aromatic amine and hydroxyl source.
  • Isopropyl-substituted aldehydes or ketones for introducing the isopropyl group at the 5-position.
  • Methyl chloroformate or methyl ester derivatives for carboxylate introduction.
Key Synthetic Steps
Step Description Reagents/Conditions Notes
1 Formation of intermediate amino alcohol Reaction of 6-bromo-2-aminophenol with isopropyl aldehyde under reductive amination or condensation conditions Controls regioselectivity for isopropyl at 5-position
2 Cyclization to form tetrahydrobenzo[b]oxazepine ring Intramolecular nucleophilic substitution or acid-catalyzed cyclization in polar solvents (e.g., dichloromethane, tetrahydrofuran) May require base or acid catalyst to promote ring closure
3 Introduction of methyl carboxylate group Esterification of carboxylic acid precursor or direct use of methyl ester in starting materials Esterification via methyl chloroformate or Fischer esterification
Representative Reaction Conditions
  • Cyclization reactions often performed at room temperature to moderate heating (25–80 °C).
  • Use of acid catalysts such as trifluoroacetic acid or Lewis acids to facilitate ring closure.
  • Purification by column chromatography or recrystallization.

Alternative Synthetic Approaches

Electrophilic Oxygen Reagents and Heterocycle Formation

Research from Vilnius University explores the synthesis of N,O-heterocycles, including benzoxazepines, via novel electrophilic oxygen reagents such as 1,2-oxazetidines. These reagents enable new ring-forming disconnections that can be applied to benzoxazepine synthesis.

  • Large-scale synthesis of N-protected 1,2-oxazetidines provides electrophilic oxygen sources.
  • Subsequent ring expansion or cyclization reactions can yield seven- or eight-membered N,O-heterocycles.
  • This method offers atom-economical and green chemistry advantages.
Baeyer-Villiger Oxidation

Baeyer-Villiger oxidation, using peroxyacids (e.g., m-chloroperbenzoic acid), is a classical method to convert ketones into lactones or esters, and can be adapted to functionalize intermediates en route to benzoxazepines.

  • Oxidation of cyclic ketones bearing the isopropyl substituent may generate lactone intermediates.
  • These intermediates can be transformed into oxazepine rings by nucleophilic attack and ring closure.
  • Stereochemical retention and migratory aptitude of substituents are key considerations.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
Reductive amination + cyclization (Patent RU2600927C2) 6-Bromo-2-aminophenol, isopropyl aldehyde Acid catalysts, methyl chloroformate 25–80 °C, polar solvents 60–75 (reported for similar compounds) Regioselective, scalable Requires multi-step purification
Electrophilic oxygen reagent approach (Vilnius Univ.) N-protected 1,2-oxazetidines Oxazetidine derivatives Room temperature to mild heating High (up to 80–90) Atom-economical, green Specialized reagents, limited commercial availability
Baeyer-Villiger oxidation route Cyclic ketones with isopropyl substituent m-Chloroperbenzoic acid Room temperature, acidic conditions 50–70 Stereochemical control, versatile Sensitive to substituent migration

Mechanistic Insights and Considerations

  • The cyclization to form the benzoxazepine ring typically involves nucleophilic attack of an amino group on an electrophilic carbon adjacent to a hydroxyl or leaving group, facilitated by acid or base catalysis.
  • Electrophilic oxygen reagents like 1,2-oxazetidines provide a novel pathway by delivering electrophilic oxygen to nucleophilic centers, enabling ring expansion or formation of heterocycles.
  • Baeyer-Villiger oxidation proceeds via formation of a Criegee intermediate, followed by migration of the more migratory substituent (often tertiary or isopropyl groups) to form esters or lactones, which can be further transformed.

Summary and Outlook

The preparation of Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b]oxazepine-8-carboxylate involves multistep synthetic routes combining selective functionalization and ring closure strategies. The most documented approach involves the formation of an amino alcohol intermediate from 6-bromo-2-aminophenol and isopropyl aldehyde, followed by cyclization and esterification steps. Emerging methods utilizing electrophilic oxygen reagents and classical Baeyer-Villiger oxidation provide alternative pathways with potential advantages in efficiency and sustainability.

Continued research into novel electrophilic heteroatom reagents and stereoselective cyclizations promises to enhance the synthetic accessibility of benzoxazepine derivatives with diverse substitution patterns, including the target compound.

Chemical Reactions Analysis

Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The isopropyl group may affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with two structurally related analogs from published literature.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Data Reference
Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate (Target) Benzo[b][1,4]oxazepine 6-Br, 5-isopropyl, 8-COOCH3 Limited experimental data; inferred properties based on substituent effects.
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine 5-Br, 2-OH, 7-CH3, N-CH3, SO2 groups IR: 3235 cm⁻¹ (OH), 1610 cm⁻¹ (C=N); NMR: δ 8.35 (N=CH), 10.70 (OH); Yield: 92% . [1]
8-Bromo-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride Benzo[f][1,4]oxazepine 8-Br, 6-F, hydrochloride salt Limited spectral data; structural focus on halogen substitution (Br/F) and salt formation. [2]

Key Observations

Core Heterocycle Differences :

  • The target compound’s benzo[b][1,4]oxazepine core differs from the benzodithiazine in , which contains sulfur and sulfonyl groups, contributing to distinct electronic profiles (e.g., IR absorption at 1335–1160 cm⁻¹ for SO2 groups) .
  • The benzo[f][1,4]oxazepine in shares a similar oxazepine backbone but differs in ring fusion (benzo[f] vs. benzo[b]), altering spatial orientation and substituent accessibility .

Substituent Effects :

  • Halogen Placement : Bromine at position 6 in the target compound contrasts with 5-bromo-2-hydroxy substitution in . Halogen positioning impacts intermolecular interactions (e.g., hydrogen bonding in ’s δ 10.70 ppm OH signal) .
  • Ester vs. Salt Functionality : The methyl ester in the target compound may improve lipophilicity compared to the hydrochloride salt in , which enhances aqueous solubility but limits membrane permeability .

Synthetic Yields and Stability: reports a 92% yield for the benzodithiazine derivative, suggesting efficient synthesis under hydrazine and aldehyde condensation conditions . No yield data are available for the target compound or the benzo[f]oxazepine in .

Research Implications and Limitations

Structural analogs highlight the importance of:

  • Halogen and heteroatom placement in tuning bioactivity.
  • Steric effects from isopropyl groups on receptor binding. Further studies, including spectral characterization (e.g., NMR, IR) and pharmacological screening, are required to validate these hypotheses.

Biological Activity

Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate (CAS No. 2268817-77-0) is a heterocyclic compound with a complex structure that includes a bromine atom and an isopropyl group. Its molecular formula is C₁₄H₁₈BrNO₃, with a molecular weight of approximately 328.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound features a tetrahydrobenzo[b][1,4]oxazepine core, which is significant for its pharmacological properties. The unique structural elements contribute to its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit several biological activities:

  • Antiparasitic Activity : Research indicates that derivatives of tetrahydrobenzo[b][1,4]oxazepines have shown potential in disrupting essential cellular processes in parasites like Trypanosoma brucei, leading to cell death .
  • Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for its anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiparasiticDisruption of essential processes in Trypanosoma brucei leading to cell death
CytotoxicityExhibits cytotoxic effects against cancer cell lines
Interaction StudiesBinding studies indicate interaction with specific protein targets

Case Study: Antiparasitic Activity

A study utilizing computer-aided drug design and structural biology highlighted the development of compounds based on the tetrahydrobenzo[b][1,4]oxazepine framework. These compounds were optimized for trypanocidal activity and showed effective binding to the PEX14 protein target in Trypanosoma brucei, confirming their potential as therapeutic agents against trypanosomiasis .

Case Study: Cytotoxic Effects

In vitro tests have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve inducing apoptosis in malignant cells . Further studies are needed to elucidate the precise pathways involved.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other oxazepine derivatives. Here’s a comparative overview:

Compound NameStructure FeaturesUnique Aspects
6-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepineLacks isopropyl groupSimpler structure
Methyl 6-Bromo-2-(methyl)benzoxazepineContains methyl substitutionDifferent substitution pattern
7-Oxo-benzoxazepine derivativesVaries in ring saturationDifferent functional groups

This table illustrates how slight variations in structure can lead to differing biological activities and applications.

Q & A

Q. Key Variables :

  • Temperature : Higher temperatures (>50°C) during bromination may lead to overhalogenation or ring degradation .
  • Catalysts : Palladium-based catalysts improve regioselectivity in isopropyl group installation but require inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the target compound from byproducts like dehalogenated intermediates .

Basic: Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should researchers anticipate?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Look for characteristic signals:
  • Bromine : Deshielded aromatic protons near δ 7.2–7.8 ppm (C6-Br coupling).
  • Oxazepine Ring : Multiplets between δ 3.5–4.5 ppm (CH₂ groups in the tetrahydro ring) .
    • ¹³C NMR : A carbonyl signal at ~δ 170 ppm (ester group) and quaternary carbons adjacent to bromine at δ 120–130 ppm .

Mass Spectrometry (HRMS) : Expect a molecular ion peak at m/z 286.1 (M⁺, calculated for C₁₃H₁₄BrNO₃) with isotopic patterns confirming bromine .

IR Spectroscopy : Strong absorbance at ~1720 cm⁻¹ (ester C=O stretch) and 600–700 cm⁻¹ (C-Br bond) .

Advanced: How can regioselectivity in bromination be optimized to minimize byproducts in the benzoxazepine scaffold?

Methodological Answer:
Regioselectivity is influenced by:

Directing Groups : Electron-donating groups (e.g., methoxy) at specific positions can direct bromination to the desired site. For example, a methoxy group at C8 increases reactivity at C6 due to resonance effects .

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at electron-rich positions, while nonpolar solvents may favor alternate pathways .

Catalytic Systems : Lewis acids like FeCl₃ or ZnBr₂ can coordinate to the oxazepine ring, stabilizing transition states for selective bromination.

Case Study : In a related compound (8-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine), bromination at C6 achieved >85% yield using NBS in DMF at 25°C, with minimal di-brominated byproducts .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions, and what degradation products are observed?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Hydrolysis : Incubate the compound in 0.1N HCl/NaOH at 40°C for 24 hours. Monitor via HPLC for:
  • Ester Hydrolysis : Formation of carboxylic acid derivatives (retention time shifts).
  • Ring Opening : Degradation to bromophenol derivatives under strong acidic conditions .
    • Thermal Stability : Heat at 80°C for 48 hours; observe sublimation or decomposition via TGA/DSC.

Degradation Products :

  • Major Products : 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid (via ester hydrolysis) .
  • Minor Products : Dehalogenated analogs under reducing conditions .

Advanced: What in vitro assays are recommended to evaluate bioactivity, and how does structural modification impact pharmacological profiles?

Methodological Answer:

Targeted Assays :

  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization (e.g., cAMP accumulation assays for GPCR activity) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to assess IC₅₀ values.

Structure-Activity Relationship (SAR) :

  • Bromine Position : Moving bromine from C6 to C7 reduces affinity for serotonin receptors by 10-fold .
  • Ester vs. Carboxylic Acid : Methyl ester derivatives show improved membrane permeability compared to free acids (logP 2.5 vs. 1.8) but lower metabolic stability .

Case Study : A methyl ester analog exhibited IC₅₀ = 12 μM against PDE4B, while the carboxylic acid derivative showed IC₅₀ = 28 μM, highlighting the ester’s role in target engagement .

Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., docking into the ATP-binding site of kinases).

  • Key Interactions : Hydrogen bonds between the oxazepine oxygen and Lys123 in the target protein .

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups at C6 improve binding by 20% .

MD Simulations : Assess binding stability over 100 ns trajectories; derivatives with ΔG < -8 kcal/mol show prolonged target residence .

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